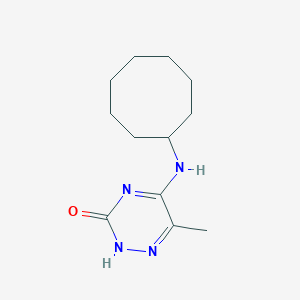
5-(cyclooctylamino)-6-methyl-1,2,4-triazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Cyclooctylamino)-6-methyl-1,2,4-triazin-3(2H)-one, also known as CYCLOMALT, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It belongs to the class of triazinone derivatives and has been studied for its various biological activities.
Mecanismo De Acción
The exact mechanism of action of 5-(cyclooctylamino)-6-methyl-1,2,4-triazin-3(2H)-one is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. This modulation leads to a reduction in the excitability of neurons, which may explain its anticonvulsant and analgesic properties.
Biochemical and Physiological Effects:
5-(cyclooctylamino)-6-methyl-1,2,4-triazin-3(2H)-one has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and to improve memory and cognitive function in animal models of Alzheimer's disease. Additionally, 5-(cyclooctylamino)-6-methyl-1,2,4-triazin-3(2H)-one has been shown to have a protective effect on the liver and to improve glucose tolerance in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-(cyclooctylamino)-6-methyl-1,2,4-triazin-3(2H)-one is its high purity and ease of synthesis. Additionally, its pharmacological properties make it a useful tool for studying the role of certain neurotransmitters in various physiological and pathological conditions. However, one limitation of 5-(cyclooctylamino)-6-methyl-1,2,4-triazin-3(2H)-one is its relatively low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 5-(cyclooctylamino)-6-methyl-1,2,4-triazin-3(2H)-one. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 5-(cyclooctylamino)-6-methyl-1,2,4-triazin-3(2H)-one and its potential use in the treatment of other conditions, such as epilepsy and chronic pain. Finally, the development of novel derivatives of 5-(cyclooctylamino)-6-methyl-1,2,4-triazin-3(2H)-one may lead to the discovery of compounds with even greater pharmacological activity.
Métodos De Síntesis
The synthesis of 5-(cyclooctylamino)-6-methyl-1,2,4-triazin-3(2H)-one involves the reaction of 6-methyl-1,2,4-triazin-3(2H)-one with cyclooctylamine in the presence of a suitable catalyst. The reaction proceeds under mild reaction conditions and yields a white crystalline solid with high purity.
Aplicaciones Científicas De Investigación
5-(cyclooctylamino)-6-methyl-1,2,4-triazin-3(2H)-one has been extensively studied for its potential pharmacological properties. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory activities in preclinical studies. Additionally, 5-(cyclooctylamino)-6-methyl-1,2,4-triazin-3(2H)-one has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Nombre del producto |
5-(cyclooctylamino)-6-methyl-1,2,4-triazin-3(2H)-one |
|---|---|
Fórmula molecular |
C12H20N4O |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
5-(cyclooctylamino)-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C12H20N4O/c1-9-11(14-12(17)16-15-9)13-10-7-5-3-2-4-6-8-10/h10H,2-8H2,1H3,(H2,13,14,16,17) |
Clave InChI |
IZKZBENHSITZIE-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=O)N=C1NC2CCCCCCC2 |
SMILES canónico |
CC1=NNC(=O)N=C1NC2CCCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one](/img/structure/B254234.png)
![5-[3-(dimethylamino)-4-methylanilino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254235.png)
![5-{[2-(4-methoxyphenyl)ethyl]amino}-1,2,4-triazin-3(2H)-one](/img/structure/B254237.png)







![{[6-chloro-2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile](/img/structure/B254253.png)
![2-[4-(1,3-dioxoisoindol-2-yl)butylsulfanyl]-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B254258.png)

![2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B254260.png)